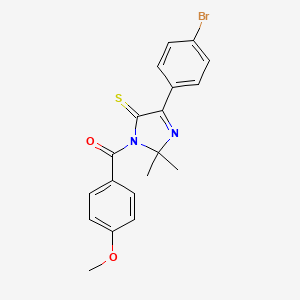

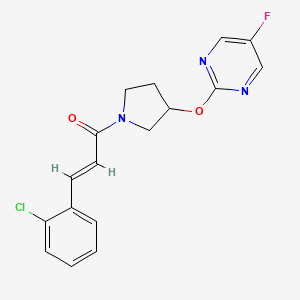

![molecular formula C17H21N3O2S B2896276 N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 335215-54-8](/img/structure/B2896276.png)

N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

A unique series of oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles typically includes one oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Chemical Reactions Analysis

The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazole involves the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the specific compound. In general, they are soluble in water .Scientific Research Applications

Antimicrobial and Antifungal Applications

A novel series of derivatives related to the compound of interest have demonstrated significant antimicrobial and antifungal activities. Research has shown that compounds with similar structural features to N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide exhibit excellent activity against a variety of microorganisms including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Research into acetamide derivatives has identified their potential as corrosion inhibitors, particularly in acidic environments. Derivatives of N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide were synthesized and tested for their ability to prevent corrosion on steel surfaces. The studies conducted in acidic media (2 M HCl) have shown promising results, with some derivatives exhibiting significant inhibition efficiencies. This suggests their potential application in protecting metals and alloys from corrosion, which is critical in industrial settings (Yıldırım & Cetin, 2008).

Cytotoxicity and Anticancer Properties

A series of compounds structurally related to N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their cytotoxic activities. These studies have revealed that certain derivatives exhibit good cytotoxic activities against various cancer cell lines, highlighting their potential as leads in the development of new anticancer therapies. The research underscores the importance of such compounds in the ongoing search for more effective cancer treatments (Vinayak et al., 2014).

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets.

Mode of Action

1,3,4-oxadiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit key enzymes, disrupt protein-protein interactions, or modulate ion channels .

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Related 1,3,4-oxadiazole derivatives have demonstrated various biological effects, such as inhibiting cancer cell proliferation , reducing inflammation , and combating bacterial infections .

Future Directions

properties

IUPAC Name |

N-cyclohexyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(22-16)23-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPVTUSUOQAMEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

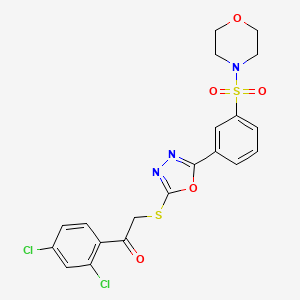

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)

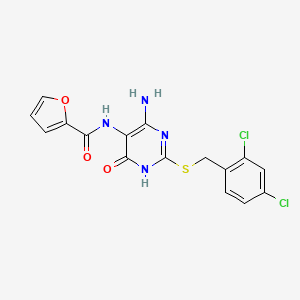

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)

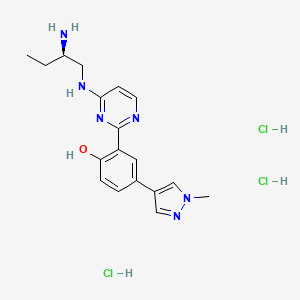

![ethyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2896200.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2896207.png)

![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2896215.png)

![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)